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Compound of Interest

Compound Name: Triphenylmethanethiol

Cat. No.: B167021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Triphenylmethanethiol (Trityl thiol), a critical reagent in organic synthesis and various

applications within drug development and materials science. This document details its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a

centralized resource for its structural characterization.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Triphenylmethanethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.20 - 7.50 Multiplet 15H
Aromatic Protons

(ortho, meta, para)

~ 3.5 (variable) Singlet 1H Thiol Proton (-SH)
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Note: Predicted values are based on typical chemical shifts for aromatic protons and the thiol

proton. The exact chemical shift of the thiol proton can vary significantly depending on solvent,

concentration, and temperature.

Table 2: ¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm Assignment

~ 145
Quaternary Carbon (ipso-C attached to three

phenyl rings)

~ 130 Aromatic CH (ortho-carbons)

~ 128 Aromatic CH (meta-carbons)

~ 127 Aromatic CH (para-carbons)

~ 65 Quaternary Carbon (C-S)

Note: Predicted values are based on known chemical shifts for triphenylmethyl compounds.

The chemical shift for the carbon attached to sulfur is an estimation.

Infrared (IR) Spectroscopy
The gas-phase IR spectrum of Triphenylmethanethiol is available through the NIST

WebBook.[1] The following table lists the major absorption bands and their assignments.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment Intensity

~ 3060 Aromatic C-H Stretch Medium

~ 2570 S-H Stretch Weak

~ 1595, 1490, 1445 Aromatic C=C Stretch Strong

~ 750 - 700
Aromatic C-H Out-of-Plane

Bending
Strong
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Mass Spectrometry (MS)
A detailed experimental mass spectrum for Triphenylmethanethiol is not readily available in

the public domain. However, based on the principles of mass spectrometry, the following

fragmentation pattern can be predicted.

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z Proposed Fragment Notes

276 [C₁₉H₁₆S]⁺• Molecular Ion (M⁺•)

243 [(C₆H₅)₃C]⁺
Loss of •SH radical (trityl

cation) - Likely base peak

165 [C₁₃H₉]⁺
Loss of benzene from the trityl

cation (fluorenyl cation)

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of Triphenylmethanethiol.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer.
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Solvent: CDCl₃

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

Acquisition Parameters:

Spectral Width: 0-15 ppm

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

Spectrometer: A 100 MHz or higher field NMR spectrometer.

Solvent: CDCl₃

Reference: CDCl₃ at 77.16 ppm.

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: 0-200 ppm

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly grind 1-2 mg of Triphenylmethanethiol with approximately 100-200 mg of dry,

IR-grade potassium bromide (KBr) in an agate mortar and pestle.
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Place the resulting fine powder into a pellet die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Method: Transmission.

Procedure:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet containing the sample in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is the ratio of the sample spectrum to the background spectrum,

displayed in either transmittance or absorbance.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of Triphenylmethanethiol (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Ionization Mode: Electron Ionization (EI) at 70 eV.

GC Conditions:

Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of

15°C/min, and hold for 5 minutes.

MS Conditions:

Mass Range: Scan from m/z 40 to 400.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Triphenylmethanethiol.
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Spectroscopic Analysis Workflow for Triphenylmethanethiol
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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